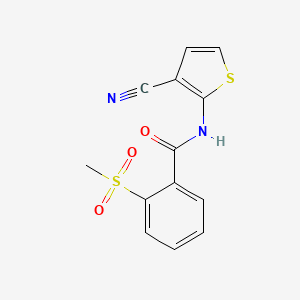

N-(3-cyanothiophen-2-yl)-2-methylsulfonylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(3-Cyanothiophen-2-yl)acetamide” is a chemical compound used in life sciences . Another compound, “N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide”, is a novel heterocyclic amide derivative .

Synthesis Analysis

“N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide” was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .Molecular Structure Analysis

The compound was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography . The crystal packing of the compound is stabilized by C−H···N and N−H···N hydrogen bonds .Chemical Reactions Analysis

The compound was investigated computationally using the density functional theory (DFT) method with the B3LYP exchange and correlation functions in conjunction with the 6311++G(d,p) basis set in the gas phase .Physical And Chemical Properties Analysis

Thiophene derivatives, which this compound is a part of, are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors .科学的研究の応用

Antioxidant Activity

This compound has been evaluated for its in vitro antioxidant activity using the ABTS assay. It exhibited moderate antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Antimicrobial Properties

The antimicrobial activity of this molecule was tested against various Gram-positive and Gram-negative bacterial strains , as well as yeasts like Candida glabrata and Candida krusei. The findings indicated significant activity, suggesting its potential use as an antimicrobial agent .

Anti-inflammatory Applications

A related compound, 4-aryl-2-[(3-cyanothiophen-2-yl)amino]-4-oxobut-2-enoates , has shown pronounced anti-inflammatory effects. This suggests that N-(3-cyanothiophen-2-yl)-2-methanesulfonylbenzamide could also be explored for its anti-inflammatory potential, given the structural similarities .

Biological Activity Evaluation

The compound’s biological activity has been a subject of interest due to its potential applications. Its interaction with DNA bases has been computationally examined, indicating possible uses in gene therapy and molecular biology .

Synthesis of Heterocyclic Amides

N-(3-cyanothiophen-2-yl)-2-methanesulfonylbenzamide can be synthesized through N-acylation reactions. This process is crucial for creating heterocyclic amides, which are important in the development of pharmaceuticals and agrochemicals .

Applications in Polymers and Dyes

Amides, including this compound, have a broad range of applications in the synthesis of polymers and dyes. Their functional groups contribute to the properties of materials, such as durability and colorfastness .

Liquid Crystal Technology

Due to its structural properties, this compound could be used in the development of liquid crystals . These materials are essential for displays in electronic devices, indicating a significant application in the tech industry .

Potential in Cancer Research

Given its interaction with DNA bases and antimicrobial properties, there’s potential for this compound to be used in cancer research, particularly in the development of chemotherapeutic agents .

作用機序

Target of Action

N-(3-cyanothiophen-2-yl)-2-methanesulfonylbenzamide is a synthetic thiophene derivative . Thiophene derivatives are known to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry . .

Mode of Action

Thiophene derivatives are known to exhibit various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Biochemical Pathways

Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that this compound may interact with multiple biochemical pathways .

Result of Action

Thiophene derivatives are known to exhibit various biological and physiological functions .

特性

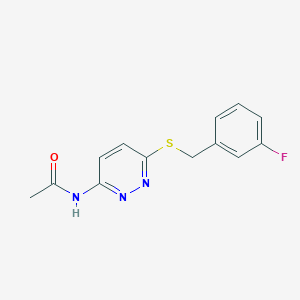

IUPAC Name |

N-(3-cyanothiophen-2-yl)-2-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3S2/c1-20(17,18)11-5-3-2-4-10(11)12(16)15-13-9(8-14)6-7-19-13/h2-7H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXWCXBKQJHKSBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C=CS2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyanothiophen-2-yl)-2-methylsulfonylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Furan-3-yl)-2-[(9-methylpurin-6-yl)amino]-1-thiophen-2-ylethanol](/img/structure/B2861617.png)

![N-[1-(2-Phenylbutanoyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2861619.png)

![3-(Dimethylamino)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-2-propen-1-one](/img/structure/B2861622.png)

![Benzo[d][1,3]dioxol-5-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2861625.png)

![N-[2-(Aminomethyl)cyclohexyl]-2-(2-tert-butyl-1,3-thiazol-4-yl)acetamide;hydrochloride](/img/structure/B2861630.png)

![3-(4-fluorophenyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine hydrochloride](/img/structure/B2861631.png)